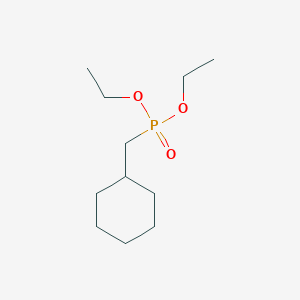
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a cyclohexylmethyl group and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester can be synthesized using the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with cyclohexylmethyl bromide in the presence of a base can yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of phosphonic acid esters often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of phosphonic acid, (cyclohexylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of a stable complex between the phosphonate group and the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl phosphite
- Diethyl cyanomethylphosphonate
Comparison: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as phosphonic acid, (phenylmethyl)-, diethyl ester, which contains a phenylmethyl group instead. The cyclohexylmethyl group can influence the compound’s reactivity and binding affinity to molecular targets .
Propriétés
Numéro CAS |
63909-49-9 |
|---|---|
Formule moléculaire |
C11H23O3P |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
diethoxyphosphorylmethylcyclohexane |
InChI |
InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Clé InChI |
ZPWOKUKDIYNLDO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1CCCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
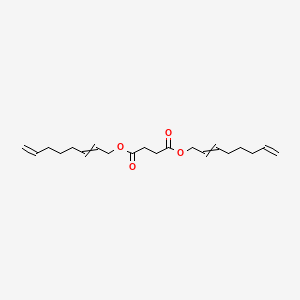

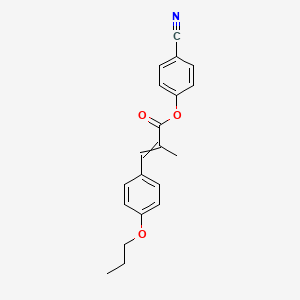
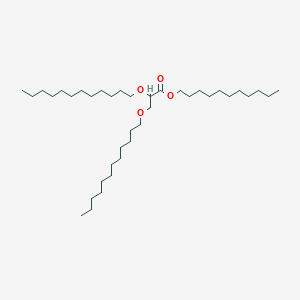
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
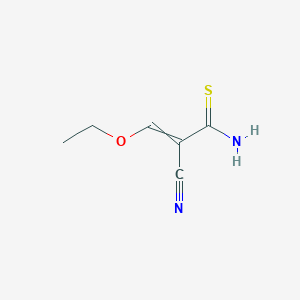
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
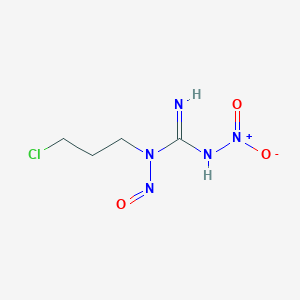
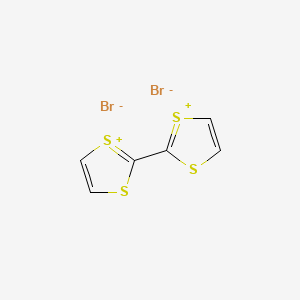

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
